(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444662
InChI: InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-11-8-12-23(14-19)13-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,22H2,1-4H3/t19?,20-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
Molecular Formula: C21H35N3O
Molecular Weight: 345.5 g/mol

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide

CAS No.:

Cat. No.: VC13444662

Molecular Formula: C21H35N3O

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide -

Specification

Molecular Formula C21H35N3O
Molecular Weight 345.5 g/mol
IUPAC Name (2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-11-8-12-23(14-19)13-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,22H2,1-4H3/t19?,20-/m0/s1
Standard InChI Key YTJQUBBWFAJGCS-ANYOKISRSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N

Introduction

Structural Elucidation and Stereochemical Significance

Core Molecular Architecture

The compound’s structure centers on a piperidine ring (a six-membered amine heterocycle) substituted at the nitrogen atom with a benzyl group (C₆H₅-CH₂-) and at the carbon-3 position with a methyl group. This piperidine moiety is connected via a methylene bridge (-CH₂-) to an N-isopropyl-3-methylbutanamide side chain. The stereochemistry at the carbon adjacent to the primary amino group is explicitly defined as (2S), indicating a specific three-dimensional arrangement critical for potential biological activity .

Table 1: Key Molecular Identifiers

PropertyValue (Source)Value (Source )
Molecular FormulaC₂₁H₃₅N₃OC₂₁H₃₃N₃O
Molecular Weight345.5 g/mol343.51 g/mol
IUPAC Name(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamideNot explicitly provided
SMILES NotationCC(C)C@@HNCC(C)C@HC(N(CC1CN(CC2=CC=CC=C2)CCC1)C3CC3)=O

Functional Group Analysis

  • Piperidine Ring: The benzyl substitution at nitrogen introduces aromaticity, potentially enhancing lipid solubility and membrane permeability.

  • Amide Linkage: The N-isopropyl-3-methylbutanamide group contributes hydrogen-bonding capacity, a feature often leveraged in drug design to target enzymes or receptors.

  • Chiral Center: The (2S) configuration at carbon-2 may influence binding affinity to chiral biological targets, such as G-protein-coupled receptors or proteases .

Synthetic Pathways and Challenges

Stereochemical Control

Achieving the (2S) configuration likely requires chiral auxiliaries or asymmetric catalysis during the amide bond formation. Enzymatic resolution or chromatography may be employed to isolate the desired enantiomer .

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1Piperidine ring synthesisCyclohexenone + NH₃, H₂/Pd
2N-BenzylationBenzyl chloride, K₂CO₃, DMF
3Methylene bridge installationCH₂O, NaBH₃CN
4Amide couplingDCC, HOBt, (S)-2-amino-3-methylbutanoic acid

The benzyl-piperidine system’s aromaticity may enable fluorescence emission upon UV excitation, making it a candidate for cellular imaging or protein-binding studies .

Antimicrobial Screening

Though no direct evidence exists, the isopropyl and methyl groups could disrupt microbial cell membranes, warranting evaluation against antibiotic-resistant pathogens .

Pharmacological and Toxicological Considerations

Hypothesized Target Engagement

  • Serine Proteases: The amide bond may mimic peptide substrates, suggesting inhibitory potential against thrombin or trypsin-like enzymes .

  • GPCRs: Structural similarity to piperidine-based antipsychotics hints at possible interactions with dopamine D₂ or serotonin 5-HT₂A receptors.

Table 3: Hazard Profile (Source )

GHS CodeHazard StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Skin irritationWear protective gloves
H319Eye irritationUse eye protection
H335Respiratory irritationUse in well-ventilated areas

Storage Recommendations: -20°C, inert atmosphere, moisture-controlled environment .

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